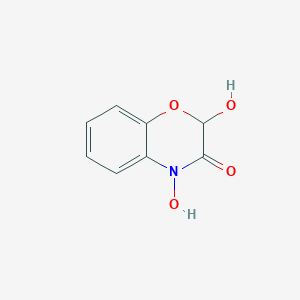

2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one

Description

DIBOA is a lactol that consists of 1,4-benzoxazine bearing two hydroxy substituents at positions 2 and 4 as well as a keto group at position 3. It has a role as a phytotoxin, a herbicide, an allelochemical and a plant metabolite. It is a benzoxazine, a cyclic hydroxamic acid and a lactol.

Properties

IUPAC Name |

2,4-dihydroxy-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c10-7-8(11)13-6-4-2-1-3-5(6)9(7)12/h1-4,8,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVOPZQGJGUPEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)C(O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938409 | |

| Record name | 2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033733 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17359-54-5 | |

| Record name | 2,4-Dihydroxy-1,4-benzoxazin-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17359-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydroxy-1,4-benzoxazinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017359545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dihydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIHYDROXY-1,4-BENZOXAZINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4J4378V66G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033733 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

152 °C | |

| Record name | 2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033733 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Natural Occurrence of 2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA) in Gramineae: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one, commonly known as DIBOA, is a prominent member of the benzoxazinoid class of secondary metabolites. These compounds are a cornerstone of the chemical defense systems in many species of the grass family (Gramineae or Poaceae), including major cereal crops. DIBOA and its derivatives exhibit a wide range of biological activities, including insecticidal, antimicrobial, and allelopathic effects, making them a subject of intense research interest for their potential applications in agriculture and medicine. This technical guide provides an in-depth overview of the natural occurrence of DIBOA in Gramineae, detailing its distribution, biosynthesis, and the analytical methods for its quantification.

Natural Occurrence and Distribution

DIBOA is a key defensive compound found in several economically important members of the Gramineae family. Its concentration and distribution vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.

In its stable form within intact plant cells, DIBOA is typically found as a glucoside, DIBOA-Glc.[1] This inactive precursor is primarily stored in the vacuole. Upon tissue damage, such as from herbivore feeding or pathogen attack, β-glucosidases hydrolyze DIBOA-Glc to release the biologically active aglycone, DIBOA.[1]

Distribution among Gramineae Species:

-

Rye (Secale cereale): Rye is a major producer of DIBOA. In rye shoots, the predominant benzoxazinoid is DIBOA-Glc.[2] The roots contain comparable concentrations of both DIBOA-Glc and its methoxylated derivative, DIMBOA-Glc.[2]

-

Wheat (Triticum aestivum): Wheat contains both DIBOA and DIMBOA.[3] While DIMBOA-Glc is often the predominant form in seedlings, significant amounts of DIBOA and its derivatives are found in various parts of the plant, particularly in the grain fractions.[2][3]

-

Maize (Zea mays): In maize, the methylated form, DIMBOA, is generally the most abundant benzoxazinoid.[3] However, DIBOA is a crucial precursor in its biosynthesis and can be found in maize tissues.[4]

-

Wild Barley (Hordeum spp.): Seedlings of wild Hordeum species have been found to contain DIBOA, which is not typically present in cultivated barley (Hordeum vulgare).[5]

The concentration of benzoxazinoids, including DIBOA, is generally highest in the early growth stages of the plant and tends to decrease as the plant matures.[2]

Quantitative Data on DIBOA Occurrence

The following tables summarize the quantitative data on the concentration of DIBOA and its glucosides in various Gramineae species and their different tissues. These values are compiled from multiple studies and are intended for comparative purposes. It is important to note that concentrations can be influenced by the specific cultivar, growth conditions, and analytical methods used.

Table 1: Concentration of DIBOA and its Derivatives in Rye (Secale cereale)

| Plant Part | Compound | Concentration | Reference |

| Whole Grain | DIBOA (total aglycone) | 32.19 mg/kg | |

| Bran | DIBOA (total aglycone) | 148.27 mg/kg | |

| Shoots | DIBOA-Glc | Predominant benzoxazinoid | [2] |

| Roots | DIBOA-Glc | Comparable to DIMBOA-Glc | [2] |

Table 2: Concentration of DIBOA and its Derivatives in Wheat (Triticum aestivum)

| Plant Part | Compound | Concentration | Reference |

| Germ | DIBOA-Glc-Hex | 95 µg/g | |

| Coarse Bran | DIBOA-Glc-Hex | 44 µg/g | |

| Fine Bran | DIBOA-Glc-Hex | 28 µg/g | |

| Whole Flour | DIBOA-Glc-Hex | 3.3 µg/g | |

| Refined Flour | DIBOA-Glc-Hex | 0.6 µg/g | [6] |

| Leaves (12-day-old) | Hydroxamic acids (total) | 2.4 mmol/kg fr. wt | [5] |

| Leaf Veins (12-day-old) | Hydroxamic acids (total) | 6.4 mmol/kg fr. wt | [5] |

Table 3: Concentration of DIBOA and its Derivatives in Maize (Zea mays)

| Plant Part | Compound | Concentration | Notes | Reference |

| Leaves | DIBOA-Glc | Decreased with drought | Induced production of multi-hexose derivatives | [3] |

| Roots | DIBOA-Glc | Decreased with drought | Induced production of multi-hexose derivatives | [3] |

Biosynthesis of DIBOA

The biosynthesis of DIBOA is a well-characterized pathway that branches off from the primary tryptophan metabolism. It involves a series of enzymatic reactions catalyzed by the "BX" enzymes.

The pathway begins with indole-3-glycerol phosphate, an intermediate in tryptophan synthesis. The enzyme BX1 converts this substrate to indole. A series of four cytochrome P450 monooxygenases (BX2, BX3, BX4, and BX5) then catalyze successive hydroxylations and a ring expansion to form DIBOA.[7] Finally, UDP-glucosyltransferases (BX8 and BX9) glucosylate DIBOA to the stable storage form, DIBOA-Glc.[4] In species like maize and wheat, DIBOA-Glc can be further converted to DIMBOA-Glc through the action of the enzymes BX6 and BX7.[4]

Figure 1. Biosynthetic pathway of DIBOA and its conversion to DIMBOA-Glc in Gramineae.

Role in Plant Defense Signaling

DIBOA is a key component of the constitutive and induced defense responses in Gramineae. The release of the toxic aglycone upon tissue damage provides immediate protection against a broad spectrum of pests and pathogens.

Mechanism of Action:

-

Herbivore Deterrence: DIBOA acts as an antifeedant and is toxic to many insect herbivores, particularly lepidopteran larvae.[1]

-

Antimicrobial Activity: It exhibits inhibitory effects against various fungal and bacterial pathogens.[7]

-

Allelopathy: Released into the soil through root exudates, DIBOA can inhibit the germination and growth of competing plant species.[8]

The signaling pathway for DIBOA-mediated defense is initiated by biotic or abiotic stress, leading to the de-glucosylation of the stored DIBOA-Glc. The resulting aglycone then exerts its direct toxic effects on the attacking organism.

Figure 2. Generalized signaling pathway for DIBOA-mediated plant defense.

Experimental Protocols

Accurate quantification of DIBOA in plant tissues is crucial for understanding its physiological roles and for breeding programs aimed at enhancing pest resistance in crops. The following is a generalized protocol for the extraction and analysis of benzoxazinoids using liquid chromatography-mass spectrometry (LC-MS).

1. Sample Preparation and Extraction

-

Plant Material: Collect fresh plant tissue (e.g., leaves, roots, or grains). Immediately flash-freeze in liquid nitrogen to halt metabolic activity and store at -80°C until extraction.

-

Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Extraction:

-

Weigh approximately 100 mg of the frozen powder into a 2 mL microcentrifuge tube.

-

Add 1 mL of pre-chilled extraction solvent (typically 70:30 methanol:water with 0.1% formic acid).

-

Vortex vigorously for 20-30 seconds.

-

Centrifuge at 13,000 rpm for 20 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube for LC-MS analysis. Dilute the extract if necessary.

-

2. LC-MS/MS Quantification

-

Chromatography System: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Column: A C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm).

-

Mobile Phases:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Elution (Example):

-

0-3 min: Linear gradient from 2% to 20% B.

-

3-6 min: Linear gradient to 100% B.

-

6-8 min: Hold at 100% B.

-

8-10 min: Return to 2% B for column re-equilibration.

-

-

Flow Rate: 0.4 mL/min.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode for optimal detection of DIBOA. Use Multiple Reaction Monitoring (MRM) for targeted quantification, with specific precursor-to-product ion transitions for DIBOA and its derivatives.

Figure 3. A typical experimental workflow for the quantification of DIBOA in plant tissues.

Conclusion

This compound (DIBOA) is a vital component of the chemical defense arsenal of many important grass species. Its natural occurrence, particularly in rye and wheat, and its well-characterized biosynthetic pathway make it a key target for research into plant-herbivore and plant-pathogen interactions. The methodologies for its extraction and quantification are well-established, enabling detailed studies of its dynamic roles in plant physiology and ecology. Further research into the signaling pathways triggered by DIBOA and its potential applications in crop improvement and drug development holds significant promise. This guide provides a foundational understanding for researchers and professionals working with this important class of natural products.

References

- 1. Plant defense and herbivore counter-defense: benzoxazinoids and insect herbivores - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Increased benzoxazinoid (Bx) levels in wheat seedlings via jasmonic acid treatment and etiolation and their effects on Bx genes including Bx6 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and Structure Determination of Drought-Induced Multihexose Benzoxazinoids from Maize (Zea mays) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elucidation of the Final Reactions of DIMBOA-Glucoside Biosynthesis in Maize: Characterization of Bx6 and Bx7 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Buy this compound | 17359-54-5 [smolecule.com]

- 8. Degradation studies on benzoxazinoids. Soil degradation dynamics of (2R)-2-O-beta-D-glucopyranosyl-4-hydroxy-(2H)- 1,4-benzoxazin-3(4H)-one (DIBOA-Glc) and its degradation products, phytotoxic allelochemicals from Gramineae - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the DIBOA Biosynthesis Pathway in Maize Seedlings

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) biosynthesis pathway in maize (Zea mays) seedlings. DIBOA and its derivatives, known as benzoxazinoids, are a class of plant secondary metabolites crucial for defense against herbivores and pathogens. This document details the enzymatic steps, genetic regulation, and quantitative aspects of the pathway, along with experimental protocols for its study.

Introduction to the DIBOA Biosynthesis Pathway

The DIBOA biosynthesis pathway is a specialized metabolic route that branches off from the primary tryptophan biosynthesis pathway. It involves a series of enzymatic reactions that convert indole-3-glycerol phosphate into the defense compound DIBOA. This pathway is particularly active in the early stages of maize seedling development, providing protection during a vulnerable growth phase. The core of this pathway is encoded by a cluster of Benzoxazineless (Bx) genes located on the short arm of maize chromosome 4.

The Core DIBOA Biosynthesis Pathway

The biosynthesis of DIBOA from indole-3-glycerol phosphate is a multi-step process localized in different cellular compartments, including chloroplasts and the endoplasmic reticulum. The key enzymes and their respective reactions are outlined below.

Enzymatic Steps and Genes

The core pathway consists of five key enzymatic steps catalyzed by proteins encoded by the Bx1 to Bx5 genes.

-

Step 1: Indole Synthesis (BX1): The pathway begins in the plastids where the enzyme indole-3-glycerol phosphate lyase (BX1), a homolog of the tryptophan synthase alpha subunit, catalyzes the conversion of indole-3-glycerol phosphate to indole. This is the committed step that diverts the precursor from tryptophan synthesis to benzoxazinoid production.[1][2]

-

Step 2-5: Oxygenation Cascade (BX2-BX5): A series of four cytochrome P450 monooxygenases, BX2, BX3, BX4, and BX5, located on the endoplasmic reticulum, sequentially oxidize indole to produce DIBOA.[1][2] This cascade introduces four oxygen atoms into the indole molecule.

Glucosylation of DIBOA (BX8 and BX9)

The highly reactive and potentially autotoxic DIBOA is stabilized through glucosylation. This reaction is catalyzed by two UDP-glucosyltransferases, BX8 and BX9, which transfer a glucose moiety from UDP-glucose to DIBOA, forming the more stable DIBOA-glucoside (DIBOA-Glc).[3][4] This glucosylated form is then transported and stored in the vacuole.

Quantitative Data on the DIBOA Biosynthesis Pathway

Quantitative analysis of the DIBOA pathway provides insights into its efficiency and regulation. This includes enzyme kinetics and the concentration of key metabolites in maize seedlings.

| Enzyme | Substrate(s) | Product | Km (µM) | kcat (s-1) | Reference |

| BX6 | DIBOA-Glc, 2-oxoglutarate | TRIBOA-Glc | 373 (DIBOA-Glc), 70 (2-oxoglutarate) | 2.10 | [1] |

| BX7 | TRIBOA-Glc, S-adenosyl methionine | DIMBOA-Glc | <400 | 0.25 | [1][5] |

| Metabolite | Maize Line/Condition | Concentration (µg/g FW) | Tissue | Reference |

| DIBOA | HKI 161 (dark) | 0.94 | Seedlings | [6][7] |

| DIBOA | HKI 161 (light) | 0.68 | Seedlings | [6][7] |

| DIBOA | HKI 193-2 (dark) | 1.53 | Seedlings | [6][7] |

| DIBOA | HKI 193-2 (light) | 1.31 | Seedlings | [6][7] |

| DIMBOA | ZY19-Jiu1101 | up to 528.88 | Seedlings | [6] |

| DIMBOA | RX20-1006 | up to 493.40 | Seedlings | [6] |

| DIMBOA-Glc | Many maize lines | up to 3000 | Young, undamaged leaves | [4] |

| DIM2BOA-Glc | CML322 | 42.4 ± 16.3 | Roots | [4] |

| DIM2BOA-Glc | Mo18W | 1021.8 ± 131.8 | Roots | [4] |

FW: Fresh Weight. Concentrations can vary significantly based on genetic background, developmental stage, and environmental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the DIBOA biosynthesis pathway.

Metabolite Extraction and Quantification by LC-MS/MS

This protocol is adapted for the analysis of benzoxazinoids from maize seedling tissues.

4.1.1. Sample Preparation and Extraction

-

Harvesting: Collect maize seedling tissue (e.g., leaves or roots) at the desired developmental stage. Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

-

Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Extraction:

-

Weigh approximately 100 mg of the frozen powder into a 2 mL microcentrifuge tube.

-

Add 1 mL of pre-chilled extraction solvent (70:30 methanol:water with 0.1% formic acid).

-

Vortex vigorously for 30 seconds.

-

Incubate on a shaker at 4°C for 30 minutes.

-

Centrifuge at 13,000 x g for 20 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube for analysis.

-

4.1.2. LC-MS/MS Analysis

-

Chromatography:

-

System: UHPLC system coupled to a tandem mass spectrometer.

-

Column: C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would be a linear increase from 5% to 95% B over several minutes, followed by a wash and re-equilibration step.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 2-10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to cover a broad range of benzoxazinoids.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of known benzoxazinoids. Precursor and product ion pairs for each compound of interest should be optimized using authentic standards.

-

Quantification: Generate external calibration curves using authentic standards of DIBOA, DIBOA-Glc, and other relevant benzoxazinoids.

-

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for quantifying the transcript levels of Bx genes in maize seedlings.

4.2.1. RNA Extraction and cDNA Synthesis

-

RNA Extraction:

-

Harvest maize seedling tissue and immediately freeze in liquid nitrogen.

-

Extract total RNA using a commercial plant RNA extraction kit or a TRIzol-based method.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

-

-

cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) primers or random hexamers.

-

4.2.2. Quantitative Real-Time PCR (qPCR)

-

Primer Design: Design gene-specific primers for each Bx gene of interest and for one or more stably expressed reference genes (e.g., actin, ubiquitin, GAPDH). Primers should be designed to amplify a product of 100-200 bp.

-

qPCR Reaction:

-

Prepare a reaction mixture containing SYBR Green master mix, forward and reverse primers (final concentration of 0.2-0.5 µM each), and diluted cDNA template.

-

Perform the qPCR in a real-time PCR instrument with a typical cycling program:

-

Initial denaturation: 95°C for 2-5 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15-30 seconds.

-

Annealing/Extension: 60°C for 30-60 seconds.

-

-

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target Bx genes to the expression of the reference gene(s).[8]

-

Visualizations of the DIBOA Biosynthesis Pathway

The following diagrams illustrate the core DIBOA biosynthesis pathway and a general workflow for its analysis.

Conclusion

The DIBOA biosynthesis pathway is a well-characterized and vital component of maize seedling defense. Understanding the intricate details of this pathway, from the genetic and enzymatic level to the quantitative output of defense compounds, is essential for developing maize varieties with enhanced pest and disease resistance. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate this important metabolic pathway and its potential applications in agriculture and drug development.

References

- 1. Elucidation of the Final Reactions of DIMBOA-Glucoside Biosynthesis in Maize: Characterization of Bx6 and Bx7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Two glucosyltransferases are involved in detoxification of benzoxazinoids in maize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of 8-O-Methylated Benzoxazinoid Defense Compounds in Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Combined QTL mapping and RNA-Seq pro-filing reveal candidate genes related to low-temperature tolerance in maize - PMC [pmc.ncbi.nlm.nih.gov]

The Potent and Diverse Biological Activities of 2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA) is a naturally occurring benzoxazinoid found in a variety of gramineous plants, including important crops like wheat, maize, and rye.[1][2] This whitepaper provides an in-depth technical guide to the multifaceted biological activities of DIBOA, encompassing its roles as an allelochemical, antimicrobial agent, and insecticidal compound. It summarizes key quantitative data, details experimental protocols for assessing its activity, and visualizes the known and proposed signaling pathways through which it exerts its effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of agricultural science, drug discovery, and natural product chemistry.

Introduction

DIBOA is a secondary metabolite that plays a crucial role in the defense mechanisms of the plants that produce it.[1] Its biological activities are diverse, affecting a wide range of organisms from competing plants to pathogenic microbes and herbivorous insects. The instability of DIBOA and its degradation into other bioactive compounds, such as 2-benzoxazolinone (BOA) and 2-aminophenoxazin-3-one (APO), adds layers of complexity to its ecological function and potential applications.[2][3] Understanding the quantitative aspects of DIBOA's bioactivity, the methodologies to assess it, and the molecular pathways it influences is critical for harnessing its potential in agriculture and medicine.

Biological Activities of DIBOA: Quantitative Data

The biological effects of DIBOA and its derivatives have been quantified in various studies. The following tables summarize the available data on its phytotoxic, antimicrobial, and insecticidal activities.

Phytotoxic Activity

DIBOA and its stereoisomer, D-DIBOA, exhibit significant phytotoxicity by inhibiting the growth of various plant species.

Table 1: Phytotoxic Activity of D-DIBOA on Standard Target Species

| Target Species | Concentration (µM) | Shoot Growth Inhibition (%) | Root Growth Inhibition (%) |

|---|---|---|---|

| Allium cepa (Onion) | 1000 | 81 | 90 |

| Allium cepa (Onion) | 300 | 75 (root only) | 75 |

| Lepidium sativum (Cress) | 1000 | Significant Inhibition | Significant Inhibition |

| Lactuca sativa (Lettuce) | 1000 | Significant Inhibition | Significant Inhibition |

| Solanum lycopersicum (Tomato) | 1000 | Significant Inhibition | Significant Inhibition |

Data derived from studies on D-DIBOA, a stereoisomer of DIBOA, which is expected to have similar biological activity.[4]

Antimicrobial Activity

**Table 2: Antimicrobial Activity of DIMBOA and its Derivatives against *Ralstonia solanacearum***

| Compound | Minimum Inhibitory Concentration (MIC) (mg/L) |

|---|---|

| DIMBOA | 200 |

| BOA | 300 |

| CDHB (6-chloro-2-benzoxazolinone) | 100 |

| MBT (2-mercaptobenzothiazole) | 50 |

Data for the related benzoxazinoid DIMBOA and its derivatives are presented to illustrate the antimicrobial potential of this class of compounds.

Insecticidal Activity

Quantitative data on the lethal concentrations (LC50) of DIBOA against specific insect pests are limited in the reviewed literature. However, its mechanism of action through the inhibition of key enzymes like cholinesterase in aphids suggests significant insecticidal potential.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the biological activity of DIBOA.

Phytotoxicity Bioassay: Seedling Growth Inhibition

This protocol is adapted from standard allelopathy bioassays.[7][8]

-

Preparation of Test Solutions: Prepare a stock solution of DIBOA in a suitable solvent (e.g., DMSO or ethanol). Serially dilute the stock solution with distilled water to achieve the desired test concentrations. A solvent control should be prepared with the same concentration of the solvent used for the stock solution.

-

Test Species: Use seeds of sensitive indicator species such as lettuce (Lactuca sativa) or onion (Allium cepa).[4][9]

-

Assay Setup:

-

Place a filter paper in a sterile Petri dish (9 cm diameter).

-

Moisten the filter paper with 5 mL of the test solution or control.

-

Place a predetermined number of seeds (e.g., 10-20) evenly on the filter paper.

-

Seal the Petri dishes with parafilm to prevent evaporation.

-

-

Incubation: Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod) for a specified period (e.g., 72 hours).[7]

-

Data Collection: After the incubation period, measure the root and shoot length of each seedling.

-

Analysis: Calculate the percentage of inhibition for root and shoot growth compared to the control using the formula: % Inhibition = ((Control Length - Treatment Length) / Control Length) * 100 The IC50 value (the concentration causing 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the concentration.

Antimicrobial Bioassay: Broth Microdilution Method for MIC Determination

This protocol is based on standard methods for determining the Minimum Inhibitory Concentration (MIC) of natural products.[10][11][12]

-

Preparation of Test Compound: Dissolve DIBOA in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Microorganism Preparation: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in an appropriate liquid medium to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard.

-

Assay Setup:

-

In a 96-well microtiter plate, add 100 µL of sterile broth to each well.

-

Add 100 µL of the DIBOA stock solution to the first well and perform serial two-fold dilutions across the plate.

-

Add 100 µL of the prepared microbial suspension to each well.

-

Include a positive control (microorganism in broth without DIBOA) and a negative control (broth only).

-

-

Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of DIBOA at which there is no visible growth (turbidity) of the microorganism.

Insecticidal Bioassay: Contact Bioassay for Aphids

This protocol is adapted from general methods for testing insecticide toxicity against aphids.[2][13]

-

Preparation of Test Solutions: Prepare a series of concentrations of DIBOA in an appropriate solvent containing a surfactant to ensure even spreading on leaf surfaces.

-

Test Insects and Host Plants: Use a susceptible aphid species (e.g., Rhopalosiphum maidis) reared on its host plant (e.g., corn seedlings).

-

Assay Setup (Leaf-Dip Method):

-

Excise leaves from the host plant.

-

Dip each leaf in a test solution or control solution for a few seconds.

-

Allow the leaves to air dry.

-

Place each treated leaf in a Petri dish containing a moist filter paper to maintain turgor.

-

Transfer a known number of adult aphids (e.g., 10-20) onto each leaf disc.

-

-

Incubation: Maintain the Petri dishes under controlled environmental conditions (e.g., 22°C, 16h light/8h dark).

-

Data Collection: Record the number of dead aphids at specified time intervals (e.g., 24, 48, and 72 hours).

-

Analysis: Calculate the percentage of mortality for each concentration, correcting for any mortality in the control group using Abbott's formula. Determine the LC50 value (the concentration causing 50% mortality) using probit analysis.

Signaling Pathways and Mechanisms of Action

DIBOA and its degradation products exert their biological effects through various molecular mechanisms. The following diagrams, created using the DOT language, illustrate the key signaling pathways involved.

Phytotoxic Mechanism of Action

The phytotoxicity of DIBOA is largely attributed to its degradation product, APO, which acts as a histone deacetylase (HDAC) inhibitor.[1] This leads to changes in gene expression and ultimately cell death.

Antimicrobial Mechanism of Action (Proposed)

The antimicrobial activity of benzoxazinoids like DIBOA is thought to be mediated by the hydroxamic acid functional group, which may interfere with essential cellular processes in microorganisms.[5] The exact signaling pathways are still under investigation.

Insecticidal Mechanism of Action

DIBOA acts as an insecticidal agent by inhibiting acetylcholinesterase (AChE), a critical enzyme in the insect nervous system.[6][14] This leads to the accumulation of the neurotransmitter acetylcholine and subsequent neurotoxicity.

Conclusion

This compound (DIBOA) is a potent natural compound with a broad spectrum of biological activities. Its phytotoxic, antimicrobial, and insecticidal properties make it a subject of significant interest for the development of new agrochemicals and potentially for pharmaceutical applications. The degradation of DIBOA into other bioactive molecules further highlights the complexity and potential of this natural product. This whitepaper provides a foundational understanding of DIBOA's biological activities, offering quantitative data, experimental protocols, and insights into its mechanisms of action. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways of DIBOA and its derivatives to unlock their full potential.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Bioassay of naturally occurring allelochemicals for phytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Two invertebrate acetylcholinesterases show activation followed by inhibition with substrate concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 12. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. EXTOXNET TIBs - Cholinesterase Inhibition [extoxnet.orst.edu]

The Allelopathic Power of DIBOA: A Technical Guide for Researchers

An In-depth Examination of 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) and its Role in Soil Ecosystems

Introduction

Allelopathy, the chemical inhibition of one plant by another, is a critical factor shaping plant community structure and ecosystem dynamics. Among the vast arsenal of allelochemicals, benzoxazinoids stand out for their potent biological activity. This technical guide focuses on 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA), a prominent benzoxazinoid produced by various gramineous plants, including rye (Secale cereale) and wheat (Triticum aestivum).[1][2] This document provides researchers, scientists, and drug development professionals with a comprehensive overview of DIBOA's allelopathic properties, its fate in soil ecosystems, and the experimental methodologies used to study its effects.

Data Presentation: Quantitative Insights into DIBOA's Allelopathy

The following tables summarize key quantitative data related to DIBOA's presence in plants, its stability in soil, and its biological activity against various organisms.

| Plant Species | Tissue | DIBOA Concentration (µg/g dry weight) | Reference |

| Rye (Secale cereale) | Shoots | 378 - 542 | [3] |

| Rye (Secale cereale) | Roots | Data not consistently reported, but benzoxazinoid glycosides dominate | [4] |

| Wheat (Triticum aestivum) | Germ | Significantly higher than bran and endosperm | [2] |

Table 1: DIBOA Concentrations in Plant Tissues. Concentrations can vary depending on the plant cultivar, age, and environmental conditions.[3]

| Soil Type | Initial DIBOA Concentration (µg/g dry soil) | Half-life (hours) | Primary Degradation Product | Reference |

| Loamy Sand | 1.1 - 18 | 18 - 22 | BOA (2-benzoxazolinone) | [5] |

| Wheat Crop Soil (cv. Astron and Ritmo) | Not specified | ~43 | BOA (2-benzoxazolinone) | [1] |

Table 2: Degradation of DIBOA in Soil. DIBOA is relatively unstable in soil and degrades into other bioactive compounds.

| Organism | Effect | Effective Concentration | Reference |

| Root-knot nematode (Meloidogyne incognita) | Reduced egg numbers | 18 µg/g dry soil | [5] |

| Redroot pigweed (Amaranthus retroflexus) | Inhibition of germination and growth | IC50 (root, stem) < 1.5 mg/ml | [6] |

| Wild oat (Avena fatua) | Inhibition of seedling growth | IC50 (root, stem) < 1.5 mg/ml | [6] |

| Lettuce (Lactuca sativa) | Inhibition of radicle growth | Dose-dependent | [7] |

Table 3: Allelopathic Effects of DIBOA on Various Organisms. The inhibitory concentration (IC50) is the concentration that causes 50% inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of allelochemicals. The following sections outline key experimental protocols for DIBOA research.

Protocol 1: Extraction of DIBOA from Soil

This protocol is based on methods utilizing methanol for the extraction of benzoxazinoids from soil samples.

Materials:

-

Soil samples

-

Methanol (HPLC grade)

-

Centrifuge tubes (50 mL)

-

Mechanical shaker

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Vials for HPLC analysis

Procedure:

-

Weigh 10 g of fresh soil into a 50 mL centrifuge tube.

-

Add 20 mL of methanol to the tube.

-

Securely cap the tube and place it on a mechanical shaker for 2 hours at room temperature.

-

After shaking, centrifuge the tubes at 4000 rpm for 15 minutes to pellet the soil particles.

-

Carefully decant the methanol supernatant into a clean tube.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Store the extracted sample at 4°C until HPLC analysis.

Protocol 2: Quantification of DIBOA by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantification of DIBOA. Specific parameters may need to be optimized based on the HPLC system and column used.

Instrumentation and Conditions:

-

HPLC System: Equipped with a pump, autosampler, and a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of methanol and water (with 0.1% formic acid) is commonly used. A typical gradient might be:

-

0-5 min: 20% Methanol

-

5-20 min: Gradient to 80% Methanol

-

20-25 min: 80% Methanol

-

25-30 min: Gradient back to 20% Methanol

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection Wavelength: 265 nm

-

Standard Curve: Prepare a series of DIBOA standards of known concentrations in methanol to generate a standard curve for quantification.

Protocol 3: Lettuce Seed Bioassay for Allelopathic Activity

Lettuce seeds are a common model for testing the allelopathic potential of chemical compounds due to their sensitivity and rapid germination.

Materials:

-

Lettuce seeds (Lactuca sativa)

-

Petri dishes (9 cm diameter)

-

Filter paper

-

DIBOA stock solution of known concentration

-

Distilled water

-

Incubator

Procedure:

-

Place two layers of filter paper in each Petri dish.

-

Prepare a series of DIBOA dilutions from the stock solution (e.g., 0.1, 0.5, 1.0, 2.0 mM) in distilled water. Use distilled water as a control.

-

Add 5 mL of each test solution or control to the respective Petri dishes, ensuring the filter paper is saturated.

-

Place 20 lettuce seeds, evenly spaced, in each Petri dish.

-

Seal the Petri dishes with parafilm to prevent evaporation.

-

Incubate the dishes in the dark at 25°C for 72 hours.

-

After the incubation period, measure the radicle (root) length of each seedling.

-

Calculate the percentage of germination and the average radicle length for each treatment.

-

Compare the results of the DIBOA treatments to the control to determine the inhibitory effect.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to DIBOA's role in soil ecosystems.

References

- 1. Survival of Plants During Short-Term BOA-OH Exposure: ROS Related Gene Expression and Detoxification Reactions Are Accompanied With Fast Membrane Lipid Repair in Root Tips - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Overexpression of BoNAC019, a NAC transcription factor from Brassica oleracea, negatively regulates the dehydration response and anthocyanin biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Development of plant systemic resistance by beneficial rhizobacteria: Recognition, initiation, elicitation and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. AFB1 controls rapid auxin signalling through membrane depolarization in Arabidopsis thaliana root - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of DIBOA in plant defense mechanisms against herbivores

Abstract: 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) is a potent indole-derived secondary metabolite that plays a crucial role in the defense mechanisms of various gramineous plants, including maize, wheat, and rye, against herbivorous insects. This technical guide provides an in-depth analysis of the biosynthesis of DIBOA, its mode of action, and the intricate signaling pathways it modulates within the plant upon herbivore attack. Detailed experimental protocols for the extraction, quantification, and bioassay of DIBOA are presented, along with methods for assessing its impact on insect physiology. This document is intended for researchers, scientists, and professionals in the fields of plant science, entomology, and drug development, offering a comprehensive resource for understanding and investigating the defensive capabilities of DIBOA.

Introduction

Plants have evolved a sophisticated arsenal of chemical defenses to deter herbivores. Among these, benzoxazinoids, such as DIBOA, represent a key class of phytoanticipins, which are constitutively produced and stored in an inactive, glucosylated form.[1] Upon tissue damage caused by herbivory, these glucosides are rapidly converted into their toxic aglycone forms, providing an immediate defense response.[2] DIBOA and its derivatives have been shown to exhibit a wide range of antifeedant, toxic, and developmental-disrupting effects on a variety of insect pests.[2][3] Understanding the biochemical pathways and physiological impacts of DIBOA is paramount for the development of novel pest management strategies and for breeding more resilient crop varieties.

DIBOA Biosynthesis Pathway

The biosynthesis of DIBOA originates from the primary metabolite indole-3-glycerol phosphate, a branch point from the tryptophan biosynthesis pathway.[4][5] The core pathway involves a series of enzymatic reactions catalyzed by enzymes encoded by the Bx gene cluster.[5][6]

The key steps in the DIBOA biosynthesis pathway are as follows:

-

Indole formation: The enzyme BENZOXAZINLESS1 (BX1), a homolog of the tryptophan synthase α-subunit, catalyzes the conversion of indole-3-glycerol phosphate to indole.[5][7] This is the first committed step in benzoxazinoid biosynthesis.[5]

-

Stepwise oxidation: A series of four cytochrome P450 monooxygenases, namely BX2, BX3, BX4, and BX5, sequentially oxidize indole to form DIBOA.[1][4] These enzymes are located on the endoplasmic reticulum membrane.[4]

-

Glucosylation: To prevent autotoxicity and for stable storage, DIBOA is glucosylated to DIBOA-Glc by UDP-glucosyltransferases, primarily BX8 and BX9.[4][8] This stable glucoside is stored in the cell vacuole.[9]

Further modifications of DIBOA-Glc can lead to the production of other benzoxazinoids, such as DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one), which often exhibits enhanced reactivity and defensive capabilities.[5][7]

Figure 1: Simplified DIBOA biosynthesis pathway.

Mode of Action Against Herbivores

The primary defense strategy involving DIBOA is activated upon tissue disruption by chewing herbivores.[2] The compartmentalization of the inactive DIBOA-Glc in the vacuole and β-glucosidases in the plastids and cell walls is broken, leading to the rapid hydrolysis of DIBOA-Glc and the release of the toxic aglycone, DIBOA.[1][9]

The toxic effects of DIBOA on herbivores are multifaceted and include:

-

Antifeedant Activity: DIBOA and its derivatives can act as feeding deterrents, reducing the amount of plant material consumed by insects.[2]

-

Toxicity and Mortality: Ingestion of DIBOA can lead to increased mortality in various insect species.[2] For instance, studies have shown that DIMBOA, a derivative of DIBOA, causes significant mortality in the aphid Schizaphis graminum.[2]

-

Enzyme Inhibition: DIBOA can inhibit the activity of essential insect enzymes. For example, it has been shown to inhibit α-chymotrypsin and aphid cholinesterase.[5] DIMBOA has also been found to inhibit the activity of detoxification enzymes in the aphid Rhopalosiphum padi, such as esterases and glutathione S-transferases, potentially making the insects more susceptible to other toxins.[10]

-

Growth and Development Disruption: Sub-lethal doses of DIBOA and related compounds can negatively impact insect growth and development, leading to reduced pupal and adult weights, and delayed development.[2]

Plant Defense Signaling

Herbivore feeding triggers a complex signaling cascade within the plant, leading to both localized and systemic defense responses. While DIBOA is a constitutively produced defense compound, its levels can be further induced upon herbivore attack, a process mediated by plant defense signaling pathways.[11]

The jasmonic acid (JA) signaling pathway is a key player in mediating plant defenses against chewing herbivores.[12][13] Mechanical damage and elicitors from insect oral secretions trigger the synthesis of JA, which then activates the expression of defense-related genes, including those involved in the biosynthesis of secondary metabolites like DIBOA.

Figure 2: Jasmonic acid signaling in herbivore defense.

Quantitative Data on DIBOA's Effects

The following tables summarize quantitative data from various studies on the effects of DIBOA and its derivatives on different herbivores.

| Herbivore Species | Compound | Concentration | Effect | Reference |

| Ostrinia nubilalis | DIMBOA | 0.5 mM | Increased pupal mortality, delayed adult emergence | [2] |

| Spodoptera frugiperda | DIMBOA | 200 µg/g (0.95 mM) | No significant effect on growth | [2] |

| Spodoptera littoralis | DIMBOA | 200 µg/g (0.95 mM) | Reduced growth | [2] |

| Schizaphis graminum | DIMBOA | 1 mM | Increased mortality | [2] |

| Schizaphis graminum | DIBOA | 1 mM | Increased mortality | [2] |

| Rhopalosiphum padi | DIMBOA | 0.5 - 4 mM (in vivo) | 50-75% inhibition of esterase activity | [10] |

| Rhopalosiphum padi | DIMBOA | High concentrations (in vivo) | ~30% inhibition of glutathione S-transferase activity | [10] |

| Rhopalosiphum padi | DIMBOA | 33 µM (in vitro) | IC50 for esterase inhibition | [10] |

Table 1: Effects of DIBOA and DIMBOA on Various Herbivores

Experimental Protocols

Extraction and Quantification of DIBOA from Plant Material

This protocol outlines a general method for the extraction and quantification of DIBOA from plant tissues using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Fresh or freeze-dried plant material

-

Methanol (90%, aqueous)

-

Liquid nitrogen

-

Centrifuge

-

HPLC system with a C8 or C18 column and a Diode Array Detector (DAD) or Mass Spectrometer (MS)

-

DIBOA analytical standard

Procedure:

-

Sample Preparation: Homogenize fresh plant material in liquid nitrogen or use freeze-dried and ground tissue.

-

Extraction: Extract a known weight of the plant material with 90% aqueous methanol at a ratio of 1:10 (w/v). Vortex or sonicate the mixture for 20-30 minutes.

-

Centrifugation: Centrifuge the extract at high speed (e.g., 10,000 x g) for 15 minutes to pellet cell debris.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

HPLC Analysis:

-

Inject the filtered extract onto the HPLC system.

-

Use a suitable gradient of solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the compounds.

-

Detect DIBOA using a DAD at its characteristic UV absorbance wavelength or an MS for more specific identification and quantification.

-

-

Quantification: Create a standard curve using a serial dilution of the DIBOA analytical standard. Quantify the amount of DIBOA in the plant extract by comparing its peak area to the standard curve.

A rapid spectrophotometric method can also be used for high-throughput quantification of DIBOA.[5] This method relies on the specific absorbance of DIBOA and can be performed in a microtiter plate reader.[5]

Figure 3: Workflow for DIBOA extraction and quantification.

Artificial Diet Bioassay with Herbivores

This protocol describes a general method for assessing the antifeedant and toxic effects of DIBOA on a chewing herbivore, such as Spodoptera frugiperda, using an artificial diet.

Materials:

-

Spodoptera frugiperda larvae (e.g., second or third instar)

-

Artificial diet components (e.g., pinto bean powder, wheat germ, yeast extract, agar, vitamins, and mineral salts)

-

DIBOA

-

Solvent for DIBOA (e.g., acetone or ethanol)

-

Petri dishes or multi-well plates

-

Incubator with controlled temperature, humidity, and photoperiod

Procedure:

-

Diet Preparation: Prepare the artificial diet according to a standard recipe.

-

DIBOA Incorporation: Dissolve DIBOA in a small amount of a suitable solvent. Add the DIBOA solution to the molten artificial diet at various concentrations. A control diet should be prepared with the solvent only.

-

Diet Dispensing: Pour the diet into Petri dishes or individual wells of a multi-well plate and allow it to solidify.

-

Insect Infestation: Place one larva in each Petri dish or well containing the diet.

-

Incubation: Maintain the bioassay in an incubator under controlled conditions (e.g., 25°C, 65% RH, 16:8 L:D photoperiod).

-

Data Collection: After a set period (e.g., 7-10 days), record the following parameters:

-

Larval mortality

-

Larval weight gain

-

Amount of diet consumed

-

Developmental stage (e.g., time to pupation)

-

-

Data Analysis: Analyze the data to determine the effects of different DIBOA concentrations on the measured parameters. Calculate metrics such as the LC50 (lethal concentration for 50% of the population) and EC50 (effective concentration to cause a 50% reduction in a parameter like weight gain).

Conclusion

DIBOA is a critical component of the chemical defense system in many important cereal crops. Its biosynthesis from a primary metabolic pathway and its rapid activation upon herbivore attack highlight the efficiency of plant defense mechanisms. The multifaceted toxic and antifeedant effects of DIBOA on a range of insect pests underscore its importance in plant-herbivore interactions. Further research into the regulation of the DIBOA biosynthesis pathway and its interaction with other defense signaling networks will be crucial for developing crops with enhanced resistance to herbivory. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the fascinating role of DIBOA in plant defense.

References

- 1. Development of a bioassay method to test activity of cry insecticidal proteins against Diatraea spp. (Lepidoptera: Crambidae) sugarcane stem borers | PLOS One [journals.plos.org]

- 2. Frontiers | Unveiling the intricate mechanisms of plant defense [frontiersin.org]

- 3. entomologyjournals.com [entomologyjournals.com]

- 4. A simple method for isolation and purification of DIBOA-Glc from Tripsacum dactyloides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimization of the Biocatalysis for D-DIBOA Synthesis Using a Quick and Sensitive New Spectrophotometric Quantification Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Revealing plant defense signaling: Getting more sophisticated with phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of the Biocatalysis for D-DIBOA Synthesis Using a Quick and Sensitive New Spectrophotometric Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]

- 11. Plant Disease Resistance-Related Signaling Pathways: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

The Discovery and History of 2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA): A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one, commonly known as DIBOA, is a naturally occurring benzoxazinoid with significant biological activities. First identified in the 1960s, DIBOA is a key component of the defense mechanisms in various gramineous plants, including maize, wheat, and rye. Its role as a natural pesticide, coupled with its allelopathic, antimicrobial, and insecticidal properties, has made it a subject of extensive research. This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, and chemical properties of DIBOA, with a focus on the experimental methodologies and quantitative data relevant to researchers in the fields of natural product chemistry, plant science, and drug development.

Discovery and Historical Perspective

The initial discovery of DIBOA and its glucoside can be traced back to the early 1960s.[1] These compounds were identified as secondary metabolites in grasses and were soon recognized for their role as natural pesticides and their allelopathic properties.[1] The discovery that benzoxazinoids, including DIBOA, function as pesticides and insecticides sparked further interest in their biosynthesis and potential applications.[1] In 1964, a maize mutant lacking in benzoxazinoids, termed benzoxazinless1 (bx1), was described, providing a crucial genetic tool for dissecting the biosynthetic pathway.[1] The complete elucidation of the DIBOA biosynthetic pathway and the isolation of the corresponding Bx1 gene occurred in 1997.[1]

Natural Occurrence and Biological Role

DIBOA is predominantly found in members of the grass family (Poaceae), such as maize (Zea mays), wheat (Triticum aestivum), and rye (Secale cereale).[2][3][4] It is also found in some dicotyledonous species.[1] In plants, DIBOA and other benzoxazinoids are typically stored as inactive glucosides in the vacuole.[1][5] Upon tissue damage, for instance by herbivores or pathogens, specific glucosidases hydrolyze the glucosides, releasing the toxic aglucone, DIBOA.[1][5] This aglucone and its subsequent breakdown products exhibit a broad range of defensive activities.

The biological activities of DIBOA are multifaceted and include:

-

Allelopathy: DIBOA acts as an allelochemical, inhibiting the growth of neighboring plants.[2]

-

Antimicrobial Properties: It has demonstrated efficacy against various fungal and bacterial pathogens.[2][6]

-

Insecticidal Activity: DIBOA serves as a deterrent to herbivorous insects.[2]

-

Enzyme Inhibition: DIBOA can inhibit enzymes such as α-chymotrypsin, aphid cholinesterase, and plasma membrane H+-ATPase.[1]

Biosynthesis of DIBOA

The biosynthesis of DIBOA is a well-characterized pathway that begins with indole-3-glycerol phosphate, a derivative of the shikimate pathway.[5][7] The core pathway involves a series of enzymatic reactions catalyzed by proteins encoded by the Bx gene cluster.

The key steps in the DIBOA biosynthetic pathway are:

-

Indole formation: The enzyme BX1, a tryptophan synthase α-subunit homolog, catalyzes the conversion of indole-3-glycerol phosphate to indole.[1][5] This is the first committed step in the pathway.

-

Oxygenation of Indole: A series of four cytochrome P450 monooxygenases, namely BX2, BX3, BX4, and BX5, sequentially introduce four oxygen atoms into the indole molecule to yield DIBOA.[1][5][7]

-

Glucosylation: The toxic DIBOA aglucone is then glucosylated by UDP-glucosyltransferases (BX8 and BX9) to form the stable DIBOA-glucoside (DIBOA-Glc), which is stored in the plant vacuole.[5][7]

In some plant species like maize, the pathway continues with further modifications of DIBOA-Glc to produce other benzoxazinoids like DIMBOA.[1][5]

Biosynthetic pathway of DIBOA.

Experimental Protocols

Isolation and Purification of DIBOA-Glc from Plant Material

A simplified method for obtaining highly purified DIBOA-Glc from Tripsacum dactyloides roots has been developed.[8]

Methodology:

-

Extraction: Roots of T. dactyloides are extracted with 90% aqueous methanol.[8]

-

Fractionation: The crude extract is then fractionated using high-performance liquid chromatography (HPLC) equipped with a C8 semi-preparative column and a fraction collector.[8]

-

Identification and Confirmation: The identity of DIBOA-Glc in the collected fractions is confirmed using UHPLC-DAD-MS/MS.[8]

-

Purity Analysis: The purity of the isolated DIBOA-Glc is assessed by 13C and 1H NMR and Diode-Array Detection (DAD), with purities exceeding 99% being achievable.[8]

Chemical Synthesis of DIBOA Derivatives

Synthetic methodologies have been developed for obtaining DIBOA and related benzoxazinones in high yields.[3] A two-step chemical synthesis for a DIBOA analog (D-DIBOA) has been described:

Step 1: Nucleophilic Substitution

Step 2: Reductive Cyclization This step can be achieved through two routes:

-

Chemical Synthesis: Heterogeneous catalysis using a Pd/C catalyst.[9]

-

Biocatalysis: An enzymatic reaction catalyzed by the NfsB enzyme.[9]

Synthesis of a DIBOA analog (D-DIBOA).

Quantitative Data

Quantitative analysis of DIBOA and its derivatives is crucial for understanding their biological roles and for quality control in various applications.

| Compound | Plant Source | Concentration | Reference |

| DIBOA | Stenandrium dulce (leaves) | 9.25 mmol kg-1 fr. wt | [11] |

| DIBOA | Calceolaria thyrsiflora (leaves) | 145 mmol kg-1 dry wt | [11] |

| DIBOA | Calceolaria thyrsiflora (flowers) | 161 mmol kg-1 dry wt | [11] |

| DIMBOA-Glc | Maize (young leaves) | up to 3 mg g-1 fresh weight | [5] |

Enzyme Kinetics for DIBOA-Glc Conversion

The conversion of DIBOA-Glc to DIMBOA-Glc involves two key enzymes, BX6 and BX7.

| Enzyme | Substrate | Km | kcat | Reference |

| BX6 | DIBOA-Glc | < 0.4 mM | 2.10 s-1 | [1] |

| BX7 | TRIBOA-Glc | < 0.4 mM | 0.25 s-1 | [1] |

Conclusion

Since its discovery over six decades ago, this compound has emerged as a pivotal molecule in plant chemical defense. The elucidation of its biosynthetic pathway has provided a foundation for metabolic engineering and a deeper understanding of plant-environment interactions. The diverse biological activities of DIBOA continue to attract interest for potential applications in agriculture as a biopesticide and in medicine as a lead compound for drug discovery. This technical guide serves as a foundational resource for professionals engaged in the study and application of this important natural product.

References

- 1. Elucidation of the Final Reactions of DIMBOA-Glucoside Biosynthesis in Maize: Characterization of Bx6 and Bx7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound | 17359-54-5 [smolecule.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of 8-O-Methylated Benzoxazinoid Defense Compounds in Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. A simple method for isolation and purification of DIBOA-Glc from Tripsacum dactyloides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA), a naturally occurring benzoxazinoid found in various gramineous plants, including maize, wheat, and rye.[1] DIBOA is a key player in plant defense mechanisms, exhibiting a wide range of biological activities, including allelopathic, antimicrobial, and insecticidal properties.[1][2] This document details the chemical structure, physicochemical properties, biosynthesis, and degradation of DIBOA. Furthermore, it outlines detailed experimental protocols for its extraction, synthesis, and the evaluation of its biological activities. Signaling pathways involved in its mode of action are also illustrated, providing a valuable resource for researchers in the fields of natural product chemistry, chemical biology, and drug discovery.

Chemical Structure and Properties

DIBOA is a cyclic hydroxamic acid and a lactol, with the chemical name 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one.[1] Its structure consists of a benzene ring fused to a 1,4-oxazine ring, with hydroxyl groups at positions 2 and 4, and a ketone group at position 3.

Table 1: Physicochemical Properties of DIBOA

| Property | Value | Reference(s) |

| Full Name | 2,4-dihydroxy-1,4-benzoxazin-3-one | [1] |

| Synonyms | DIBOA | [1] |

| Chemical Formula | C₈H₇NO₄ | [1] |

| Molecular Weight | 181.15 g/mol | [1] |

| Melting Point | 152-154 °C | [1] |

| Appearance | Solid | [1] |

| Solubility | Soluble in methanol, ethanol, and Dimethyl sulfoxide (DMSO).[3][4][5] | [3][4][5] |

Spectroscopic Data:

While a complete, publicly available set of detailed spectra for DIBOA is limited, characteristic spectroscopic features for the benzoxazinoid scaffold are well-documented.

-

¹H and ¹³C NMR Spectroscopy: The NMR spectra of benzoxazinones are characterized by signals corresponding to the aromatic protons and carbons of the benzene ring, as well as the protons and carbons of the oxazine ring. The chemical shifts are influenced by the substituents on the rings.[6][7][8][9][10]

-

Infrared (IR) Spectroscopy: The IR spectrum of benzoxazinoids typically shows characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and aromatic (C=C) functional groups. The asymmetric and symmetric stretching modes of the C-O-C bond in the oxazine ring are also observable.[11][12][13]

-

Mass Spectrometry: Mass spectrometry data for DIBOA reveals a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[14]

Biosynthesis and Degradation

Biosynthesis of DIBOA

The biosynthesis of DIBOA in maize is a well-studied pathway that begins with indole-3-glycerol phosphate from the shikimate pathway. A series of enzymatic reactions, catalyzed by enzymes encoded by the Bx gene cluster (Bx1 to Bx5), leads to the formation of DIBOA.[15][16] In the plant, DIBOA is often found in its glucosylated form, DIBOA-Glc, which is more stable and less toxic to the plant itself.[15]

Figure 1. Biosynthetic pathway of DIBOA in maize.

Degradation of DIBOA

DIBOA is relatively unstable and can degrade in the soil and in aqueous solutions. The primary degradation product of DIBOA is 2-benzoxazolinone (BOA). This transformation is pH-dependent, with the degradation rate increasing with higher pH values.[17] BOA can be further transformed into 2-aminophenoxazin-3-one (APO).[18]

Figure 2. Degradation pathway of DIBOA.

Biological Activities and Signaling Pathways

DIBOA exhibits a broad spectrum of biological activities, contributing to the defense mechanisms of the plants that produce it.

Herbicidal Activity

DIBOA is a potent allelochemical, inhibiting the growth of competing plants.[2] While the exact and complete mode of action as a herbicide is multifaceted, one of the identified mechanisms is the inhibition of enzymes crucial for plant growth.

Antimicrobial Activity

DIBOA has demonstrated inhibitory activity against various bacteria and fungi.[19][20] The hydroxamic acid functional group is believed to be crucial for its antimicrobial effects.

Tyrosinase Inhibition

DIBOA has been identified as a non-competitive inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[3] This activity suggests its potential application in cosmetics and treatments for hyperpigmentation. The inhibition of tyrosinase by DIBOA disrupts the conversion of L-tyrosine to melanin.

Figure 3. DIBOA as a non-competitive inhibitor of tyrosinase in the melanin biosynthesis pathway.

Experimental Protocols

Extraction of DIBOA from Maize Seedlings (Adapted from DIMBOA extraction)

This protocol is adapted from a method for the large-scale isolation of the related compound DIMBOA and can be modified for DIBOA extraction.[15][21][22]

Materials:

-

Maize seedlings (7-10 days old)

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Acetone

-

Hexane

-

Blender

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

Harvest the aerial parts of maize seedlings and freeze them.

-

Homogenize the frozen plant material in a blender with deionized water.

-

Allow the homogenate to stand at room temperature for approximately 1 hour to allow for the enzymatic release of DIBOA from its glucoside.

-

Extract the aqueous homogenate with an equal volume of ethyl acetate. Repeat the extraction three times.

-

Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.

-

Filter the dried extract and evaporate the solvent under reduced pressure using a rotary evaporator.

-

The resulting residue can be further purified by recrystallization from a solvent system such as acetone-hexane to yield purified DIBOA.

Figure 4. Workflow for the extraction and purification of DIBOA from maize seedlings.

Chemical Synthesis of DIBOA (General Benzoxazinone Synthesis)

Antimicrobial Activity Assay: Minimum Inhibitory Concentration (MIC)

The MIC of DIBOA against a specific microorganism can be determined using the broth microdilution method.[3][25][26][27][28]

Materials:

-

DIBOA

-

Solvent for DIBOA (e.g., DMSO)

-

Bacterial or fungal strain

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microtiter plate

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a stock solution of DIBOA in a suitable solvent.

-

Perform serial two-fold dilutions of the DIBOA stock solution in the growth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism in the growth medium.

-

Inoculate each well (except for a sterility control) with the microbial suspension.

-

Include a growth control well (medium and inoculum, no DIBOA) and a sterility control well (medium only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of DIBOA that completely inhibits visible growth of the microorganism.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Extract from Maize (Zea mays L.): Antibacterial Activity of DIMBOA and Its Derivatives against Ralstonia solanacearum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. aseestant.ceon.rs [aseestant.ceon.rs]

- 7. 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. azooptics.com [azooptics.com]

- 14. Elucidation of the Final Reactions of DIMBOA-Glucoside Biosynthesis in Maize: Characterization of Bx6 and Bx7 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. edepot.wur.nl [edepot.wur.nl]

- 17. researchgate.net [researchgate.net]

- 18. ars.usda.gov [ars.usda.gov]

- 19. In vitro evaluation of the antioxidant and antimicrobial activity of DIMBOA [2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Simple method for large scale isolation of the cyclic arylhydroxamic acid DIMBOA from maize (Zea mays L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Benzoxazinone synthesis [organic-chemistry.org]

- 24. mdpi.com [mdpi.com]

- 25. protocols.io [protocols.io]

- 26. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 27. m.youtube.com [m.youtube.com]

- 28. researchgate.net [researchgate.net]

DIBOA as a Secondary Metabolite in Wheat and Rye: A Technical Guide

Abstract: This technical guide provides an in-depth overview of 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA), a significant secondary metabolite found in wheat (Triticum aestivum), rye (Secale cereale), and other related grasses. DIBOA is a member of the benzoxazinoid class of compounds, which play crucial roles in plant defense and allelopathy. This document details the biosynthesis, chemical properties, degradation, and biological activities of DIBOA. It summarizes key quantitative data in structured tables, provides detailed experimental protocols for its extraction and analysis, and uses visualizations to illustrate complex pathways and workflows, catering to researchers, scientists, and professionals in drug development.

Chemical Properties and Structure

DIBOA (C₈H₇NO₄, Molar Mass: 181.15 g/mol ) is a cyclic hydroxamic acid and a lactol.[1] In plants, benzoxazinoids are typically stored as inactive and stable glucosides to prevent autotoxicity.[2][3][4] The primary storage form of DIBOA is its 2-O-β-D-glucopyranoside, DIBOA-Glc (C₁₄H₁₇NO₉).[5][6] Upon tissue damage caused by herbivores or pathogens, β-glucosidases cleave the sugar moiety, releasing the unstable aglycone, DIBOA.[3][7] DIBOA is more reactive and biologically active than its glucosylated form.[4] It is unstable in aqueous solutions and soil, where it degrades into more stable compounds.[8][9]

Biosynthesis of DIBOA

The biosynthesis of DIBOA originates from the tryptophan synthesis pathway, branching off at indole-3-glycerol phosphate.[5][10] The pathway involves a series of enzymatic reactions catalyzed by enzymes encoded by the Bx gene family. While the gene cluster is well-defined in maize, in wheat and rye, the genes are more dispersed.[5][11]

The core biosynthetic steps are as follows:

-

Indole Formation: The enzyme BX1 (indole-3-glycerol phosphate lyase) converts indole-3-glycerol phosphate into indole.[10][12]

-

Oxidation Steps: A series of four cytochrome P450-dependent monooxygenases (BX2, BX3, BX4, and BX5) sequentially oxidize indole to form the unstable aglycone, DIBOA.[2][10][13]

-

Glucosylation: To minimize autotoxicity and create a stable storage form, DIBOA is rapidly glucosylated by UDP-glucosyltransferases (encoded by Bx8 and Bx9 in maize) to form DIBOA-Glc.[2][4] DIBOA-Glc is the primary storage form in the vacuole.[3][5]